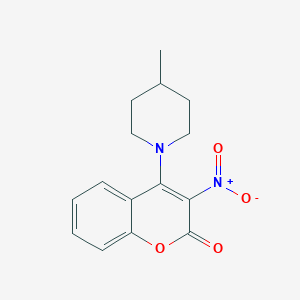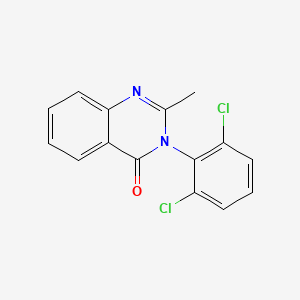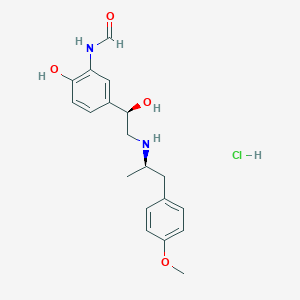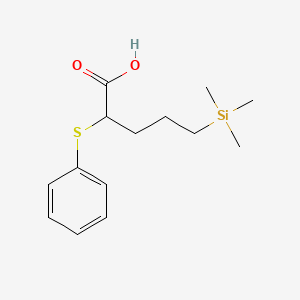
2-(Phenylsulfanyl)-5-(trimethylsilyl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenylsulfanyl)-5-(trimethylsilyl)pentanoic acid is an organic compound that features both a phenylsulfanyl group and a trimethylsilyl group attached to a pentanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the efficient production of high-purity 2-(Phenylsulfanyl)-5-(trimethylsilyl)pentanoic acid.
化学反应分析
Types of Reactions
2-(Phenylsulfanyl)-5-(trimethylsilyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenylsulfanyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pentanoic acid derivatives.
科学研究应用
2-(Phenylsulfanyl)-5-(trimethylsilyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Phenylsulfanyl)-5-(trimethylsilyl)pentanoic acid depends on its specific application. In general, the phenylsulfanyl group can interact with various molecular targets through sulfur-based chemistry, while the trimethylsilyl group can influence the compound’s reactivity and stability. The pathways involved may include interactions with enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(Phenylsulfanyl)pentanoic acid: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
5-(Trimethylsilyl)pentanoic acid:
Uniqueness
2-(Phenylsulfanyl)-5-(trimethylsilyl)pentanoic acid is unique due to the presence of both the phenylsulfanyl and trimethylsilyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and the possibility of diverse applications in various fields.
属性
CAS 编号 |
88729-71-9 |
|---|---|
分子式 |
C14H22O2SSi |
分子量 |
282.48 g/mol |
IUPAC 名称 |
2-phenylsulfanyl-5-trimethylsilylpentanoic acid |
InChI |
InChI=1S/C14H22O2SSi/c1-18(2,3)11-7-10-13(14(15)16)17-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,15,16) |
InChI 键 |
MDZNIEZJBGFSLK-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCCC(C(=O)O)SC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B14147818.png)
![3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione](/img/structure/B14147833.png)
![3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14147840.png)
![2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14147841.png)
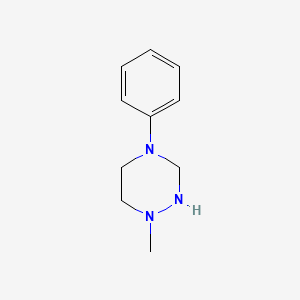
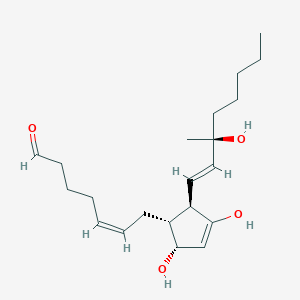

![Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B14147862.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B14147863.png)
![N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B14147865.png)
